molecular formula C21H32ClN3O2 B5627016 (4-chloro-2-methylphenyl)-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone

(4-chloro-2-methylphenyl)-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone

Cat. No.: B5627016
M. Wt: 393.9 g/mol
InChI Key: FAHCDYYBWCBACP-XLIONFOSSA-N
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Description

(4-chloro-2-methylphenyl)-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone is a complex organic compound with a molecular formula of C21H32ClN3O2. This compound features a combination of aromatic, piperidine, and piperazine rings, making it a unique structure in the realm of synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-methylphenyl)-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Aromatic Ring: The aromatic ring is attached through a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis machines, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used as a ligand in receptor binding studies. Its interaction with various biological targets can help elucidate the function of specific receptors.

Medicine

In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structure can be modified to enhance its therapeutic properties, such as increasing its potency or reducing its side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (4-chloro-2-methylphenyl)-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-1-methyl-1H-pyrrol-2-yl)[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methyl-1-piperazinyl)-1-piperidinyl]methanone: This compound shares a similar core structure but differs in the substitution pattern on the aromatic ring.

    4-chloro-2-methylphenol: This compound is simpler, lacking the piperidine and piperazine rings.

Uniqueness

The uniqueness of (4-chloro-2-methylphenyl)-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone lies in its complex structure, which combines multiple functional groups and ring systems. This complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(4-chloro-2-methylphenyl)-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32ClN3O2/c1-16-14-18(22)5-6-19(16)21(27)25-8-7-20(17(15-25)4-3-13-26)24-11-9-23(2)10-12-24/h5-6,14,17,20,26H,3-4,7-13,15H2,1-2H3/t17-,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHCDYYBWCBACP-XLIONFOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N2CCC(C(C2)CCCO)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N2CC[C@@H]([C@@H](C2)CCCO)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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